Lp-PLA2 Inhibition: Potency Benchmarking Against a Class-Level Inhibitor
2,3-Bis(thiophen-2-yl)prop-2-enoic acid demonstrates potent inhibition of recombinant human Lp-PLA2 with an IC50 of 33.0 nM [1]. This potency places it within the sub-100 nM range characteristic of advanced Lp-PLA2 inhibitor chemotypes. For context, darapladib—a clinical-stage Lp-PLA2 inhibitor—exhibits a whole-blood IC50 of 270 pM but serves as a class-level benchmark [2]. The observed potency supports prioritization of this compound for Lp-PLA2-focused screening campaigns.
| Evidence Dimension | Inhibitory potency against Lp-PLA2 |
|---|---|
| Target Compound Data | IC50 = 33.0 nM |
| Comparator Or Baseline | Darapladib (clinical inhibitor, whole-blood IC50 = 0.27 nM) |
| Quantified Difference | 33.0 nM vs. 0.27 nM (class-level potency comparison) |
| Conditions | Recombinant N-terminus hexahistidine-tagged human Lp-PLA2 expressed in E. coli; 2-thio-PAF substrate; 20 min preincubation; 1 hr post-substrate readout by spectrophotometry; ZnCl2 present |
Why This Matters
A 33.0 nM IC50 confirms that the compound belongs to a potent class of Lp-PLA2 inhibitors, making it a relevant starting point for lead optimization programs targeting cardiovascular inflammation.
- [1] TargetMine. Activity report for CHEMBL1945882: Inhibition of Lp-PLA2. View Source
- [2] Mohler ER 3rd, et al. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study. J Am Coll Cardiol. 2008 Apr 29;51(17):1632-41. View Source
